

Application Notes and Protocols for 3-(Carboxymethyl)pentanedioic Acid in Enzyme Assays

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Compound of Interest

Compound Name: 3-(Carboxymethyl)pentanedioic acid

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Introduction

3-(Carboxymethyl)pentanedioic acid, also known as 3-carboxymethylglutaric acid or methanetriacetic acid, is a tricarboxylic acid with a molecular weight of 190.15 g/mol ^{[1][2][3]}. Its structure, featuring three carboxyl groups, makes it an effective chelating agent and a molecule of interest in biochemical and pharmaceutical research.^[1] These application notes provide detailed protocols for utilizing **3-(Carboxymethyl)pentanedioic acid** as an inhibitor in enzyme assays, with a primary focus on its documented activity against aconitase and its potential as an inhibitor of farnesyltransferase.

Physicochemical Properties

Property	Value	Reference
Synonyms	3-carboxymethylglutaric acid, Methanetriacetic acid	[3]
CAS Number	57056-39-0	[1][2][3]
Molecular Formula	C ₇ H ₁₀ O ₆	[2][3]
Molecular Weight	190.15 g/mol	[1][2][3]
Appearance	White crystalline solid	
Solubility	Soluble in water	

Application 1: Inhibition of Aconitase

Aconitase (aconitate hydratase; EC 4.2.1.3) is a key enzyme in the tricarboxylic acid (TCA) cycle, catalyzing the stereospecific isomerization of citrate to isocitrate.[1] 3-

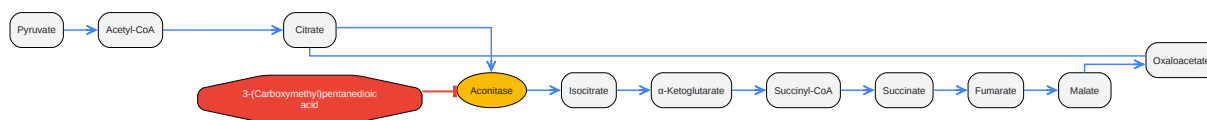
(Carboxymethyl)pentanedioic acid has been identified as an inhibitor of mammalian aconitase.[1]

Quantitative Inhibition Data

Parameter	Value	Enzyme Source	Notes	Reference
Inhibitor Constant (K _i)	0.52 mM	Mammalian Aconitase	Quantifies the high affinity of the inhibitor for the enzyme.	[1]
TCA Cycle Activity	30% inhibition at 0.5 mM	Isolated Rat Liver Cells	Demonstrates a significant reduction in metabolic flux.	[1]

Signaling Pathway: Tricarboxylic Acid (TCA) Cycle

The following diagram illustrates the point of inhibition of the TCA cycle by **3-(Carboxymethyl)pentanedioic acid**.



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Inhibition of Aconitase in the TCA Cycle.

Experimental Protocol: Aconitase Inhibition Assay (Spectrophotometric)

This protocol is adapted from standard spectrophotometric assays for aconitase activity.

Principle: Aconitase activity is measured in a coupled enzyme reaction. Aconitase converts citrate to isocitrate, which is then oxidized by isocitrate dehydrogenase (IDH), leading to the reduction of NADP^+ to NADPH. The rate of NADPH formation is monitored by the increase in absorbance at 340 nm and is proportional to the aconitase activity. The inhibitory effect of **3-(Carboxymethyl)pentanedioic acid** is determined by the reduction in this rate.

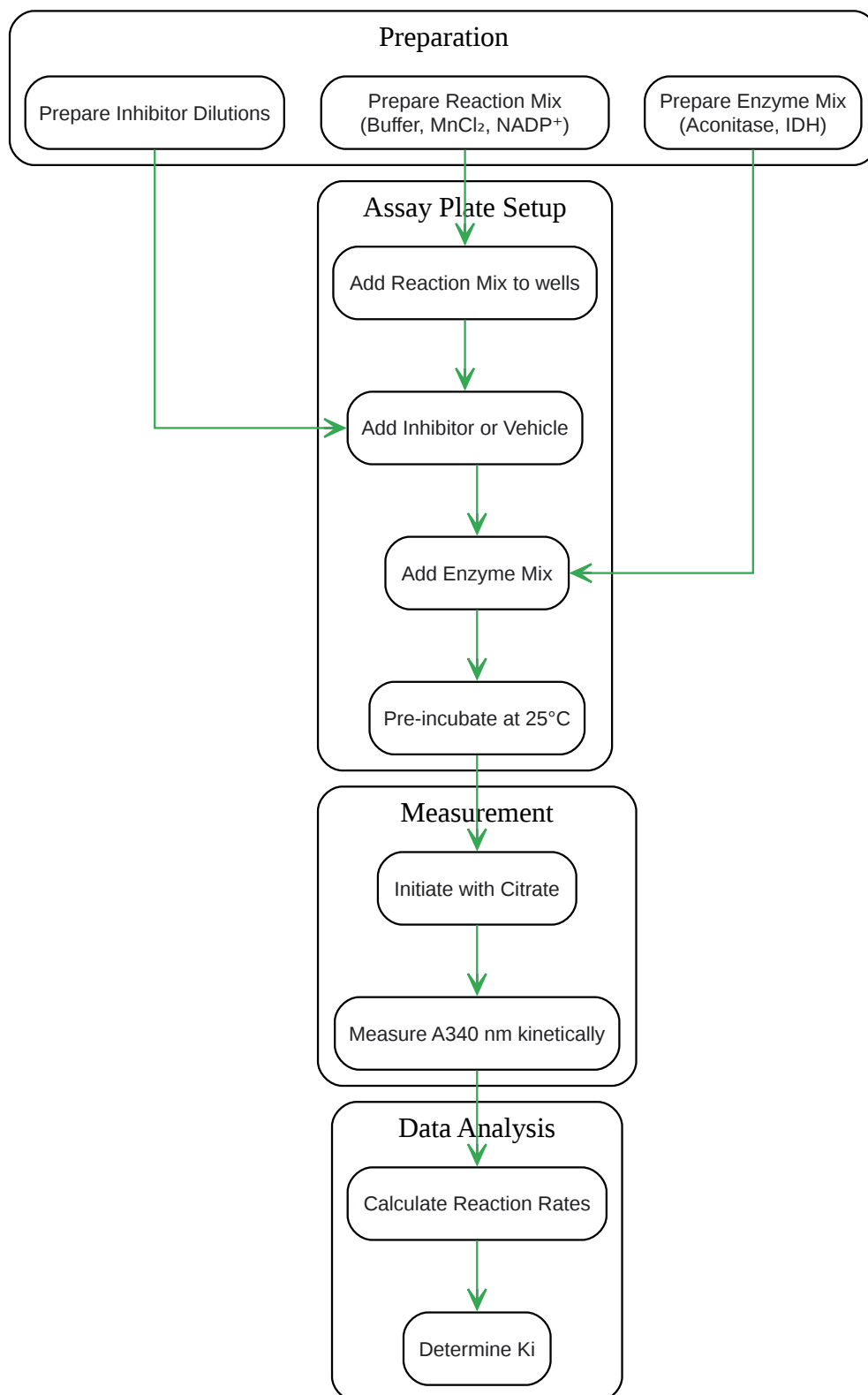
Materials:

- **3-(Carboxymethyl)pentanedioic acid**
- Aconitase (from bovine or porcine heart)
- Tris-HCl buffer (100 mM, pH 7.4)
- Sodium citrate solution (100 mM)
- Isocitrate dehydrogenase (IDH)

- NADP⁺ solution (10 mM)
- Manganese chloride (MnCl₂) solution (50 mM)
- UV-transparent 96-well plate or cuvettes
- Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

- Preparation of Reagents:
 - Prepare a stock solution of **3-(Carboxymethyl)pentanedioic acid** in ultrapure water.
 - Prepare working solutions of the inhibitor at various concentrations.
 - Prepare a reaction mixture containing Tris-HCl buffer, MnCl₂, and NADP⁺.
 - Prepare the enzyme mix containing isocitrate dehydrogenase in Tris-HCl buffer.
- Assay Workflow:



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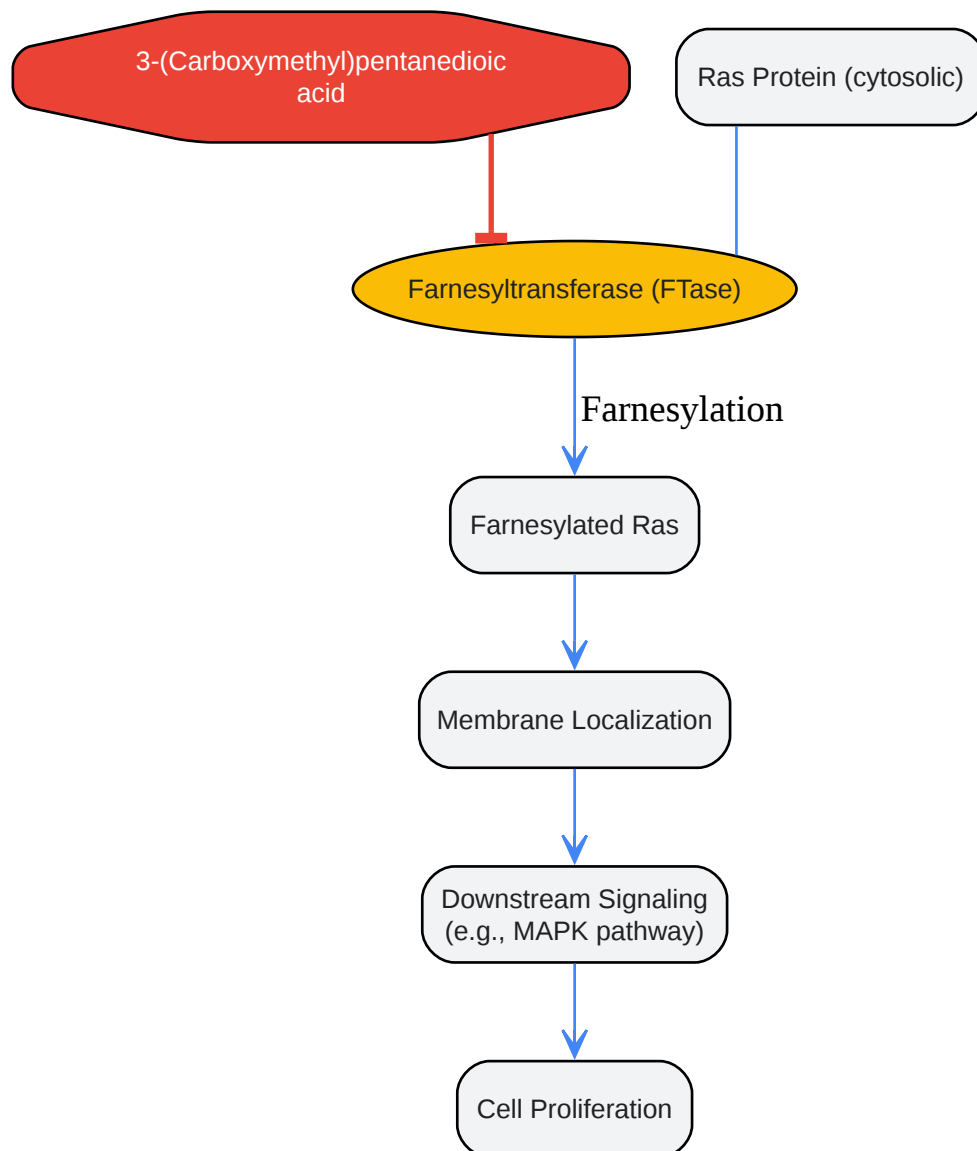
Workflow for Aconitase Inhibition Assay.

- Assay Protocol:
 - To each well of a 96-well plate, add:
 - 150 μ L of the reaction mixture.
 - 10 μ L of **3-(Carboxymethyl)pentanedioic acid** solution at different concentrations (or vehicle for control).
 - 20 μ L of the enzyme mix.
 - Pre-incubate the plate at 25°C for 5 minutes.
 - Initiate the reaction by adding 20 μ L of the sodium citrate solution.
 - Immediately measure the absorbance at 340 nm every minute for 10-15 minutes.
- Data Analysis:
 - Calculate the initial reaction rate (V_0) from the linear portion of the absorbance vs. time curve ($\Delta A_{340}/\text{min}$).
 - Plot the reaction rates against the inhibitor concentrations.
 - Determine the inhibitor constant (K_i) using appropriate enzyme kinetic models (e.g., Dixon or Cornish-Bowden plots).

Application 2: Screening for Farnesyltransferase Inhibition

Farnesyltransferase (FTase) is an enzyme that catalyzes the attachment of a farnesyl group to proteins, a process called farnesylation. This is a critical post-translational modification for many proteins involved in cellular signaling, including the Ras superfamily of small GTPases. Inhibition of FTase is a target for anti-cancer drug development. While specific quantitative data for the inhibition of FTase by **3-(Carboxymethyl)pentanedioic acid** is not readily available in the literature, its structural features suggest it could be a potential inhibitor.

Logical Relationship: Farnesyltransferase Inhibition and Cellular Effects



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